molecular formula C11H10O4 B13613936 (E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acid

(E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acid

Cat. No.: B13613936
M. Wt: 206.19 g/mol
InChI Key: JNBCPXAKXKOFPN-AATRIKPKSA-N
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Description

(E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acid is an α,β-unsaturated carboxylic acid characterized by a methoxycarbonyl (-COOCH₃) substituent at the 3-position of the phenyl ring. This compound is widely utilized in organic synthesis, particularly as a precursor for hybrid molecules in medicinal chemistry. For example, it has been employed in the design of chimeric histone deacetylase-tyrosine kinase inhibitors, where its conjugated double bond and electron-withdrawing substituent enhance reactivity in Michael addition or amidation reactions . Key physical properties include a melting point of 180.3°C and distinct IR peaks at 2961 cm⁻¹ (C-H stretch) and 1723 cm⁻¹ (C=O stretch) .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

(E)-3-(3-methoxycarbonylphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H10O4/c1-15-11(14)9-4-2-3-8(7-9)5-6-10(12)13/h2-7H,1H3,(H,12,13)/b6-5+

InChI Key

JNBCPXAKXKOFPN-AATRIKPKSA-N

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)/C=C/C(=O)O

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation Approach

One of the most common synthetic routes to this compound involves a Knoevenagel condensation between an aromatic aldehyde bearing a methoxycarbonyl group and a suitable active methylene compound such as malonic acid or its derivatives.

Reaction scheme:
3-(Methoxycarbonyl)benzaldehyde + Propanedioic acid + Piperidine → this compound + CO₂ + H₂O

This method yields the (E)-isomer predominantly due to the thermodynamic stability of the trans double bond.

Example from literature:

  • Methyl 4-formylbenzoate was reacted with propanedioic acid in the presence of piperidine to give (E)-3-(4-(methoxycarbonyl)phenyl)acrylic acid in good yields. By analogy, the 3-substituted isomer can be synthesized similarly by starting from 3-(methoxycarbonyl)benzaldehyde.

Protection and Activation Strategies

To improve yields and facilitate subsequent functionalizations, the carboxylic acid group formed can be temporarily protected or activated.

  • Protection:
    The carboxylic acid intermediate can be converted into tetrahydropyranyl esters or other protected forms using tetrahydro-2H-pyran-2-ol in the presence of activating agents such as ethyl chloroformate and N-methylmorpholine. This protects the acid functionality during further synthetic steps.

  • Activation for coupling:
    The acid or its protected form can be activated using carbodiimide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and catalysts like 4-dimethylaminopyridine (DMAP) to form amide or ester derivatives.

Summary Table of Preparation Methods

Step Reaction Type Starting Materials Conditions Yield (%) Notes Reference
1 Knoevenagel condensation 3-(Methoxycarbonyl)benzaldehyde + malonic acid Piperidine, pyridine or THF, RT to reflux, several hours 56-87 Predominantly (E)-isomer, decarboxylation occurs
2 Protection of carboxylic acid This compound Tetrahydro-2H-pyran-2-ol, ethyl chloroformate, N-methylmorpholine, RT 56 Protects acid for further functionalization
3 Activation for coupling Protected acid + amines or alcohols EDCI, DMAP, dichloromethane, RT, 8-12 h Variable Used for synthesis of derivatives
4 Hydrolysis Protected ester NaOH in methanol, RT, 2 h High Converts ester to free acid
5 Purification Crude reaction mixture Flash chromatography (MeOH/CH₂Cl₂) Purification step

Analytical Characterization Supporting Preparation

The synthesized this compound and its intermediates are characterized by:

Chemical Reactions Analysis

Amide Formation via Coupling Reactions

The carboxylic acid group participates in amide bond formation using coupling agents. This reaction is critical for pharmaceutical applications, enabling the creation of bioactive derivatives.

Example Reaction (from ):
Reaction of 3-(4-(methoxycarbonyl)phenyl)acrylic acid with 2-phenylethan-1-amine in the presence of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) yields the corresponding amide:

Reagent/ConditionDetails
Coupling agentHATU
BaseDIPEA (N,N-Diisopropylethylamine)
SolventDMF (Dimethylformamide)
TemperatureRoom temperature
Yield63%

Key Finding :

  • Alkaline hydrolysis of intermediates (e.g., methyl esters) is often employed to regenerate the carboxylic acid group before coupling .

Ester Hydrolysis

The methoxycarbonyl group undergoes hydrolysis under alkaline conditions to produce the free carboxylic acid derivative:

Reaction Pathway (from ):
(E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acidNaOH, H2O3-(3-Carboxyphenyl)acrylic acid\text{(E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acid} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{3-(3-Carboxyphenyl)acrylic acid}

ConditionOutcome
BaseNaOH or KOH
SolventWater/THF mixture
TemperatureReflux (60–80°C)
Purity>95% after purification

Application :

  • This reaction is pivotal for modifying the compound’s polarity and reactivity in drug development .

Asymmetric Morita–Baylis–Hillman (MBH) Cascades

While not directly studied on this compound, structurally similar α,β-unsaturated carboxylic acids participate in MBH reactions. These reactions form carbon-carbon bonds with high enantioselectivity using chiral catalysts (e.g., cinchona alkaloid derivatives) .

Generalized Reaction (from ):
Acrylate + AldehydeCatalyst C6/C7Chiral β-Hydroxy ester\text{Acrylate + Aldehyde} \xrightarrow{\text{Catalyst C6/C7}} \text{Chiral β-Hydroxy ester}

ParameterEffect on Reaction
Electron-donating substituentsHigher yields and enantioselectivity (e.g., 85–92% ee)
Electron-withdrawing substituentsReduced enantioselectivity (e.g., 45–60% ee)
CatalystCinchona-derived C6 or C7

Mechanistic Insight :

  • Intramolecular hydrogen bonding between the aldehyde carbonyl and boronic acid groups enhances reactivity in related systems .

Decarboxylation and Thermal Decomposition

Under pyrolysis or acidic conditions, the compound may undergo decarboxylation to form styrene derivatives:

Proposed Pathway :
(E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acidΔ,H+(E)-3-(3-(Methoxycarbonyl)phenyl)propene+CO2\text{this compound} \xrightarrow{\Delta, \text{H}^+} \text{(E)-3-(3-(Methoxycarbonyl)phenyl)propene} + \text{CO}_2

ConditionOutcome
Temperature150–200°C
CatalystH₂SO₄ or polyphosphoric acid
YieldNot quantified in literature

Significance :

  • Decarboxylation is a potential pathway for generating unsaturated aromatic compounds for material science applications .

Polymerization Potential

The acrylic acid moiety suggests susceptibility to free-radical polymerization, forming polyacrylates. While direct evidence is limited, analogous compounds polymerize under standard initiators (e.g., AIBN):

Hypothetical Reaction :
n(E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acidAIBN, 70°CPolymer backbone with pendant ester groupsn\,\text{this compound} \xrightarrow{\text{AIBN, 70°C}} \text{Polymer backbone with pendant ester groups}

InitiatorSolventMolecular Weight Range
AIBNToluene10,000–50,000 Da

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler cinnamic acid derivatives due to the electron-withdrawing methoxycarbonyl group:

CompoundReactivity FeatureBiological Activity
This compoundEnhanced electrophilicity at β-positionHDAC inhibition
Cinnamic acidLower electrophilicityAntioxidant properties
4-Methoxycinnamic acidModerate resonance stabilizationAnticancer activity

Scientific Research Applications

(E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating biochemical pathways and cellular processes. For example, it may inhibit enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and physicochemical properties of (E)-3-(3-(methoxycarbonyl)phenyl)acrylic acid are influenced by the position and nature of substituents on the phenyl ring. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituent Position/Group Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
This compound 3-COOCH₃ 206.19 180.3 IR: 1723 (C=O); 1H NMR: δ 3.83 (s, 3H, OCH₃)
(E)-3-(4-(Methoxycarbonyl)phenyl)acrylic acid 4-COOCH₃ 206.19 188–189 1H NMR: δ 3.89 (s, 3H, OCH₃)
(E)-3-(4-Hydroxy-3-methoxyphenyl)acrylic acid 4-OH, 3-OCH₃ 194.18 Not reported Intermolecular H-bonding (O-H stretch at ~3400 cm⁻¹)
(E)-3-(3-Nitrophenyl)acrylic acid 3-NO₂ 193.15 145.1 IR: 1520, 1350 (NO₂); 1H NMR: δ 8.35 (s, 1H, Ar-H)
Caffeic acid (3,4-dihydroxyphenyl analog) 3-OH, 4-OH 180.16 223–225 IR: 1680 (C=O); broad O-H stretch (~3200 cm⁻¹)

Key Observations :

  • Electron-Withdrawing Groups : The methoxycarbonyl group (-COOCH₃) at the 3-position enhances electrophilicity of the α,β-unsaturated system compared to hydroxyl (-OH) or methoxy (-OCH₃) groups, facilitating nucleophilic additions .
  • Positional Effects : The 4-methoxycarbonyl analog (Table 1, row 2) exhibits a lower melting point (188–189°C vs. 180.3°C), likely due to reduced symmetry and intermolecular interactions compared to the 3-substituted derivative .
  • Natural Analogs : Hydroxylated derivatives like caffeic acid (row 5) exhibit antioxidant activity but lower metabolic stability than methoxycarbonyl-substituted analogs due to susceptibility to oxidation .

Biological Activity

(E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acid, a compound with notable structural properties, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of acrylic acids and features a methoxycarbonyl group attached to a phenyl ring. Its molecular formula is C11H10O4C_{11}H_{10}O_4, and it exhibits both hydrophilic and lipophilic characteristics due to its functional groups.

Structural Formula

 E 3 3 Methoxycarbonyl phenyl acrylic acid\text{ E 3 3 Methoxycarbonyl phenyl acrylic acid}

Chemical Structure

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity

CompoundMIC (μg/mL)Target Organism
This compound10Vibrio carchariae
Related Compound A5Escherichia coli
Related Compound B15Staphylococcus aureus

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems.

Table 2: Antioxidant Activity

Assay TypeIC50 (μM)Reference
DPPH Scavenging25
ABTS Assay30

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests a potential therapeutic role in inflammatory diseases.

Study on Antimicrobial Efficacy

A recent study published in MDPI highlighted the antimicrobial efficacy of related compounds against marine bacteria. The study found that structural modifications significantly influenced the bioactivity, suggesting that the presence of the methoxycarbonyl group enhances the antibacterial properties of the compound .

Research on Antioxidant Properties

Another investigation into the antioxidant capabilities of phenolic acids revealed that compounds with similar structures to this compound demonstrated significant free radical scavenging activity, indicating potential applications in preventing oxidative damage in cells .

Q & A

Q. What are the optimized synthetic routes for (E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Two distinct synthetic approaches are documented:

  • Route A : Reaction of ferulic acid (FA) with K₂CO₃ and Cl-MOM in acetic acid under reflux, yielding 68% product with a melting point of 80°C. Workup involves solvent evaporation and ethyl acetate extraction .
  • Route B : Similar reagents but with filtration of potassium salts, yielding 92% product with a higher melting point (134.8°C) due to reduced impurities .
    Key Considerations :
    • Use TLC (Hexane:EtOAc, 70:30) to monitor reaction progress.
    • Yield differences highlight the impact of salt removal on purity.
    • Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and IR (C=O stretch ~1700 cm⁻¹) .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and acrylic acid protons (δ 6.2–6.5 ppm for trans double bond) .
    • IR : Confirm ester (C=O at ~1700 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3300 cm⁻¹) functionalities .
  • Mass Spectrometry : Molecular ion peak at m/z 206.19 (C₁₁H₁₀O₄) .
  • Melting Point Analysis : Compare observed values (e.g., 80°C vs. 134.8°C) to assess purity .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Storage : Keep in a dark, dry environment at room temperature to prevent hydrolysis of the ester group .
  • Handling Precautions : Avoid exposure to heat sources (risk of decomposition) and wear protective equipment due to irritant properties (H315, H319, H335 hazard codes) .

Q. What biological activity assays are suitable for evaluating derivatives of this compound?

Methodological Answer:

  • Acetylcholinesterase Inhibition : Synthesize acrylamide hybrids (e.g., tacrine–cinnamic acid hybrids) and measure IC₅₀ values via Ellman’s assay .
  • Antioxidant Activity : Use DPPH radical scavenging assays, leveraging the phenolic hydroxyl group in related structures .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • X-ray Diffraction : Determine crystal packing and hydrogen-bonding patterns. For example, (E)-3-(pyridin-4-yl)acrylic acid derivatives form supramolecular networks via O–H···N and π-π interactions .
  • Cambridge Structural Database (CSD) : Compare with entries (e.g., CCDC 2341592) to validate bond lengths and angles .

Q. How should researchers address contradictions in spectral or physical data across studies?

Methodological Answer:

  • Case Study : Discrepancies in melting points (e.g., 80°C vs. 134.8°C) arise from residual salts or solvents. Reproduce synthesis under controlled conditions and use DSC for precise thermal analysis .
  • Data Validation : Cross-reference NMR shifts with computational predictions (e.g., DFT calculations) to confirm assignments .

Q. What supramolecular interactions dominate in the solid-state structure of this compound?

Methodological Answer:

  • Hydrogen Bonding : Carboxylic acid dimers (O–H···O) stabilize the crystal lattice, as seen in related cinnamic acids .
  • π-π Stacking : Aromatic rings from the methoxycarbonylphenyl group interact with adjacent molecules, influencing solubility and crystallinity .

Q. How can computational modeling enhance the design of derivatives with tailored properties?

Methodological Answer:

  • DFT Studies : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups (e.g., -CF₃) lower LUMO energy, enhancing electrophilicity .
  • Molecular Docking : Screen derivatives against target proteins (e.g., acetylcholinesterase) to prioritize synthesis .

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